molecular formula C10H9Br2N B1521904 3-(Bromomethyl)quinoline hydrobromide CAS No. 1192352-34-3

3-(Bromomethyl)quinoline hydrobromide

Cat. No.: B1521904
CAS No.: 1192352-34-3
M. Wt: 302.99 g/mol
InChI Key: CSCMSGZQBZXJNN-UHFFFAOYSA-N
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Description

3-(Bromomethyl)quinoline hydrobromide is an organic compound with the molecular formula C10H9Br2N. It is a derivative of quinoline, a nitrogen-containing heterocyclic compound. This compound has gained significant attention in the scientific community due to its unique physical and chemical properties, making it valuable in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(bromomethyl)quinoline hydrobromide typically involves the bromination of quinoline derivatives. One common method is the bromination of 3-methylquinoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions. The resulting 3-(bromomethyl)quinoline is then treated with hydrobromic acid to obtain the hydrobromide salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)quinoline hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form quinoline-3-carboxaldehyde or quinoline-3-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromomethyl group can yield 3-methylquinoline using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, and primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under reflux.

Major Products:

    Nucleophilic Substitution: Substituted quinoline derivatives (e.g., 3-azidomethylquinoline, 3-thiomethylquinoline).

    Oxidation: Quinoline-3-carboxaldehyde, quinoline-3-carboxylic acid.

    Reduction: 3-Methylquinoline.

Scientific Research Applications

3-(Bromomethyl)quinoline hydrobromide has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including antimicrobial, antiviral, and anticancer agents.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Quinoline derivatives, including this compound, are used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)quinoline hydrobromide is primarily related to its ability to interact with biological macromolecules. In medicinal applications, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the fragmentation of bacterial DNA and ultimately bacterial cell death . Additionally, quinoline derivatives can interfere with the function of other enzymes and receptors, contributing to their broad-spectrum biological activity .

Comparison with Similar Compounds

    3-Methylquinoline: Lacks the bromomethyl group, making it less reactive towards nucleophiles.

    3-(Chloromethyl)quinoline: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    Quinoline-3-carboxaldehyde: An oxidation product of 3-(bromomethyl)quinoline, used in different synthetic applications.

Uniqueness: 3-(Bromomethyl)quinoline hydrobromide is unique due to its bromomethyl group, which imparts high reactivity towards nucleophiles, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations and its broad-spectrum biological activity make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

3-(bromomethyl)quinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN.BrH/c11-6-8-5-9-3-1-2-4-10(9)12-7-8;/h1-5,7H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCMSGZQBZXJNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192352-34-3
Record name 3-(bromomethyl)quinoline hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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